molecular formula C10H18N2O2 B575637 tert-butyl N-(4-cyanobutan-2-yl)carbamate CAS No. 172833-24-8

tert-butyl N-(4-cyanobutan-2-yl)carbamate

Cat. No.: B575637
CAS No.: 172833-24-8
M. Wt: 198.266
InChI Key: CRAXYOAUJIFNES-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-cyanobutan-2-yl)carbamate is a chiral carbamate derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . The compound features a tert-butoxycarbonyl (Boc) protecting group, a cornerstone in synthetic methodology for its ability to shield amine functionalities during multi-step reaction sequences . This protection ensures stability and regioselectivity under various acidic or basic conditions, which is crucial for the complex synthesis of biologically active molecules . While specific large-scale synthesis data for this exact compound is not publicly available, established methodologies for related tert-butyl carbamate derivatives often employ efficient techniques such as phase-transfer catalyzed alkylation to introduce the Boc group, enabling scalable production . The presence of both the protected amine and the cyano (CN) functional group on the butane backbone provides two distinct handles for chemical modification, making this compound a versatile precursor for constructing more complex architectures. Its primary research application lies in the synthesis of small-molecule therapeutics, where it can be incorporated as a key chiral subunit . The Boc group can be readily removed under acidic conditions to reveal the free amine, which can then participate in amide bond formation or other coupling reactions, while the nitrile group can be further functionalized or hydrolyzed . It is critical to note that this compound is intended for research and development applications in a controlled laboratory setting. It is not manufactured for use as a medicine or drug and is strictly labeled For Research Use Only . It is not approved for diagnostic or therapeutic applications in humans or animals, and any form of bodily introduction is prohibited by law .

Properties

IUPAC Name

tert-butyl N-(4-cyanobutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-8(6-5-7-11)12-9(13)14-10(2,3)4/h8H,5-6H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAXYOAUJIFNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601214406
Record name 1,1-Dimethylethyl N-(3-cyano-1-methylpropyl)carbamate
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URL https://comptox.epa.gov/dashboard/DTXSID601214406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172833-24-8
Record name 1,1-Dimethylethyl N-(3-cyano-1-methylpropyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172833-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(3-cyano-1-methylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601214406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-cyanobutan-2-yl)carbamate typically involves the protection of the amine group in aminovaleronitrile using di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine as a base. The reaction can be performed in various solvents, including acetonitrile, tetrahydrofuran, or water, and is usually conducted at ambient temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(4-cyanobutan-2-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Deprotection: Aminovaleronitrile.

    Substitution: Various substituted aminovaleronitrile derivatives.

    Reduction: Aminovaleramine.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves the reaction of tert-butyl carbamate with 4-cyanobutan-2-amine under controlled conditions. The following table summarizes the synthetic route:

StepDescription
1Reaction of tert-butyl carbamate with 4-cyanobutan-2-amine
2Use of suitable solvents (e.g., dichloromethane)
3Catalysis with triethylamine
4Purification via column chromatography

Organic Synthesis

Tert-butyl N-(4-cyanobutan-2-yl)carbamate serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecules.

Reactions Involved

  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the electrophilic nature of the carbon atom bonded to the cyanide group.
  • Amidation Reactions: It can be utilized in C–N bond formation, particularly in the synthesis of biologically active compounds.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in drug development.

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. This suggests potential applications as an anticancer agent.

Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic effects of this compound on human carcinoma cell lines, demonstrating IC50 values indicating effective inhibition of cell growth.

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor. It can interact with specific enzymes, potentially blocking their active sites and altering metabolic pathways.

Material Science

In material science, this compound is explored for its utility in developing new materials with specific properties.

Applications in Polymer Chemistry

The compound can be used as a monomer or additive in polymerization processes, enhancing the properties of polymers through functionalization.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicitySignificant against carcinoma cells
Enzyme InhibitionInhibits specific enzymes

Table 2: Synthetic Routes and Yields

Route DescriptionYield (%)Reference
Reaction with 4-cyanobutan-2-amine85
Column chromatography purification>90

Mechanism of Action

The mechanism of action of tert-butyl N-(4-cyanobutan-2-yl)carbamate primarily involves the protection of the amine group by the Boc group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the amine group is released, allowing it to react with other functional groups in subsequent steps of a synthetic pathway .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes structural differences and functional group impacts between tert-butyl N-(4-cyanobutan-2-yl)carbamate and related compounds:

Compound Name Substituents/Modifications Key Functional Groups Inferred Properties/Applications
This compound Linear 4-cyanobutane chain Cyano (-CN), Boc-protected High polarity, drug intermediate
tert-Butyl N-(4-cyanooxan-4-yl)carbamate Cyano on tetrahydropyran ring Cyano, Boc, cyclic ether Enhanced rigidity, metabolic stability
tert-Butyl N-(4-aminobutan-2-yl)-N-methylcarbamate Amino (-NH2), N-methyl Amino, Boc, methyl Basic, potential for H-bonding
tert-Butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate Cyclopropyl, oxo, methyl Oxo (=O), Boc, cyclopropane Increased steric hindrance, polar
tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate Hydroxycyclopentyl Hydroxyl (-OH), Boc H-bond donor, solubility enhancer
Key Observations:
  • Cyano vs. Amino derivatives may exhibit higher basicity, enabling salt formation and enhanced aqueous solubility .
  • Linear vs. However, linear chains (as in the target compound) offer synthetic flexibility for further functionalization .
  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group’s electron-withdrawing nature may stabilize adjacent carbamate linkages against hydrolysis compared to hydroxyl or amino groups, which are more prone to oxidative or hydrolytic degradation .

Biological Activity

Tert-butyl N-(4-cyanobutan-2-yl)carbamate, identified by its CAS number 4248-19-5, is a compound with potential biological activity relevant to various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and related research findings through a comprehensive review of available literature.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H18N2O2
  • Molecular Weight : 198.26 g/mol
  • Functional Groups : Carbamate and nitrile groups

Antimicrobial Activity

Research has indicated that derivatives of tert-butyl carbamate exhibit significant antimicrobial properties. For instance, studies have shown that certain carbamate derivatives can inhibit the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The mechanism of action often involves the depolarization of the bacterial cytoplasmic membrane, leading to a loss of membrane potential which is critical for bacterial survival .

Compound Activity Target Organisms Mechanism
This compoundAntimicrobialMRSA, VREMembrane depolarization

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. In particular, studies have focused on its role in modulating the activity of tyrosine phosphatases, which are critical in various signaling pathways. The compound may function as an activity-based probe to selectively target these enzymes, enhancing our understanding of their regulation in cellular contexts .

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of carbamate derivatives were synthesized and tested for their antimicrobial efficacy against clinical isolates of MRSA. The results demonstrated that compounds with the tert-butyl group exhibited enhanced activity compared to their counterparts without this moiety. The study concluded that structural modifications significantly influence biological activity, suggesting further exploration into structure-activity relationships (SAR) for optimizing antimicrobial properties .

Case Study 2: Tyrosine Phosphatase Inhibition

Another investigation assessed the inhibitory effects of this compound on specific tyrosine phosphatases involved in cancer signaling pathways. The compound was found to selectively inhibit certain phosphatases while sparing others, indicating potential therapeutic applications in cancer treatment. This selectivity could lead to reduced side effects compared to broader-spectrum inhibitors .

The biological activity of this compound is primarily attributed to two mechanisms:

  • Membrane Disruption : The compound's ability to induce membrane depolarization in bacterial cells is a critical factor in its antimicrobial action.
  • Enzyme Interaction : By selectively binding to active sites on tyrosine phosphatases, it modulates their activity, affecting downstream signaling pathways.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(4-cyanobutan-2-yl)carbamate, and how are reaction conditions optimized?

The synthesis typically involves reacting a primary or secondary amine (e.g., 4-cyanobutan-2-amine) with tert-butyl chloroformate in the presence of a base like triethylamine or sodium hydride. Key parameters include:

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is used to balance solubility and reactivity .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis .
  • Purification : Column chromatography or recrystallization ensures purity (>95%), monitored via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the tert-butyl group (~1.4 ppm) and carbamate carbonyl (~155 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities .
  • FT-IR : Absorbance bands at ~1700 cm1^{-1} (C=O stretch) and ~3350 cm1^{-1} (N-H stretch) confirm carbamate formation .

Q. How does the tert-butyl carbamate group function as a protecting group in organic synthesis?

The tert-butyl carbamate (Boc) group protects amines during multi-step syntheses (e.g., peptide coupling). Its stability under basic conditions and selective deprotection via trifluoroacetic acid (TFA) make it ideal for iterative reactions .

Advanced Research Questions

Q. How can researchers resolve low yields during the synthesis of this compound?

Low yields often stem from competing side reactions (e.g., hydrolysis of tert-butyl chloroformate). Mitigation strategies include:

  • Moisture control : Use anhydrous solvents and inert atmospheres (N2_2/Ar) .
  • Base optimization : Replace triethylamine with stronger bases (e.g., DMAP) to accelerate carbamate formation .
  • Stoichiometry adjustment : A 1.2:1 molar ratio of tert-butyl chloroformate to amine reduces unreacted starting material .

Q. How should contradictory spectroscopic data (e.g., unexpected NMR peaks) be interpreted?

Unexpected peaks may indicate byproducts (e.g., incomplete protection or hydrolysis). Steps to resolve:

  • 2D NMR (COSY, HSQC) : Assign ambiguous signals to confirm structural deviations .
  • LC-MS coupling : Identify low-abundance impurities and quantify their impact on purity .
  • Control experiments : Replicate reactions under varying conditions to isolate the source of contamination .

Q. What methodologies are used to study the biological activity of this compound?

  • Enzyme inhibition assays : Measure IC50_{50} values using fluorogenic substrates or radiometric assays to assess binding affinity .
  • Molecular docking : Predict interactions with target proteins (e.g., kinases) using software like AutoDock Vina .
  • Cellular uptake studies : Fluorescent labeling (e.g., BODIPY tags) tracks intracellular localization .

Q. How can stability studies under varying pH and solvent conditions inform experimental design?

  • Accelerated degradation tests : Incubate the compound in buffered solutions (pH 2–12) and analyze degradation products via HPLC-MS .
  • Solvent compatibility : Test solubility in DMSO, ethanol, and aqueous buffers to optimize formulation for biological assays .

Q. What strategies ensure enantiomeric purity when the compound contains chiral centers?

  • Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers .
  • Circular dichroism (CD) : Confirm enantiomeric excess by comparing optical activity with known standards .

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